molecular formula C12H9ClFO4P B4685091 4-chlorophenyl 2-fluorophenyl hydrogen phosphate

4-chlorophenyl 2-fluorophenyl hydrogen phosphate

Cat. No.: B4685091
M. Wt: 302.62 g/mol
InChI Key: BALMAMGIOSHGKH-UHFFFAOYSA-N
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Description

4-chlorophenyl 2-fluorophenyl hydrogen phosphate is an organophosphorus compound with the molecular formula C12H9ClFO4P. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a phosphate moiety. It is used in various chemical and industrial applications due to its unique properties.

Properties

IUPAC Name

(4-chlorophenyl) (2-fluorophenyl) hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFO4P/c13-9-5-7-10(8-6-9)17-19(15,16)18-12-4-2-1-3-11(12)14/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALMAMGIOSHGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OP(=O)(O)OC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-fluorophenyl hydrogen phosphate typically involves the reaction of 4-chlorophenol and 2-fluorophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 2-fluorophenyl hydrogen phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chlorophenol, 2-fluorophenol, and phosphoric acid.

    Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used; common products include substituted phenyl phosphates.

    Hydrolysis: 4-chlorophenol, 2-fluorophenol, and phosphoric acid.

    Oxidation: Corresponding quinones and phosphoric acid.

Scientific Research Applications

4-chlorophenyl 2-fluorophenyl hydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-fluorophenyl hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to various biological effects. The pathways involved in its mechanism of action include phosphorylation and dephosphorylation reactions, which are critical in regulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl 2-fluorophenyl phosphate
  • 4-chlorophenyl 2-fluorophenyl dihydrogen phosphate
  • 4-chlorophenyl 2-fluorophenyl diphosphate

Uniqueness

4-chlorophenyl 2-fluorophenyl hydrogen phosphate is unique due to its specific combination of chlorophenyl and fluorophenyl groups attached to a phosphate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chlorophenyl 2-fluorophenyl hydrogen phosphate
Reactant of Route 2
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